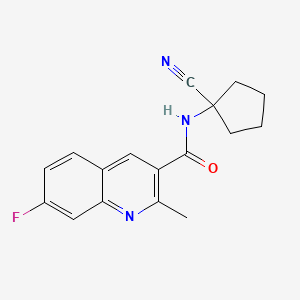
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide, commonly referred to as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. Its chemical structure consists of a quinoline ring system with a carbamide group and a cyanocyclopentyl group attached to it.
科学的研究の応用
CC-115 has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and fibrosis. It has been shown to inhibit the activity of several key signaling pathways, including mTORC1, mTORC2, and PI3K, which are involved in cell growth, proliferation, and survival. CC-115 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.
作用機序
CC-115 inhibits the activity of mTORC1, mTORC2, and PI3K by binding to their catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, such as S6K1 and AKT, which are involved in cell growth and survival. CC-115 also modulates the activity of immune cells by inhibiting the production of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. It has also been shown to reduce the production of extracellular matrix proteins, which are involved in fibrosis.
実験室実験の利点と制限
CC-115 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its potential use in combination therapy. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.
将来の方向性
There are several future directions for the study of CC-115, including its potential use in combination therapy with other drugs, its application in the treatment of specific diseases, and the development of new analogs with improved pharmacological properties. Further studies are also needed to determine the optimal dosing and administration of CC-115, as well as its potential toxicity and side effects. Overall, CC-115 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
合成法
The synthesis of CC-115 involves several steps, including the preparation of the quinoline ring system, the introduction of the cyanocyclopentyl group, and the attachment of the carbamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of CC-115 has been described in detail in several research articles, and its purity and identity have been confirmed through various analytical techniques.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-14(8-12-4-5-13(18)9-15(12)20-11)16(22)21-17(10-19)6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRRQCMLGJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

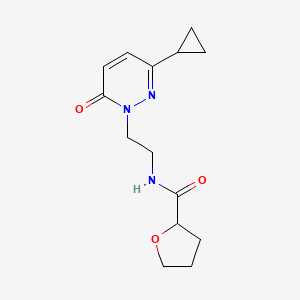
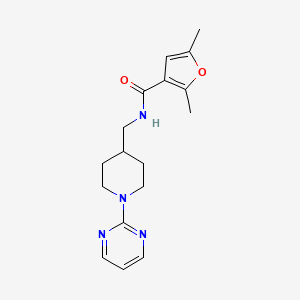
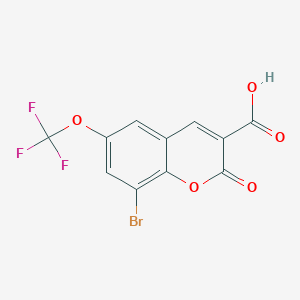
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)


![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

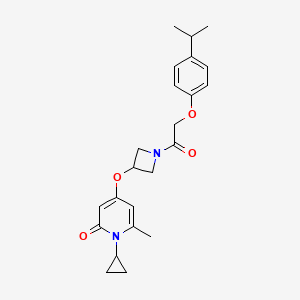
![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)